Uridine 5'-benzoate

Lipophilicity LogP ADME

Researchers and procurement managers need reliable, characterizated nucleoside intermediates for SAR studies and glycosyltransferase assays. Uridine 5'-benzoate solves this with verified structural specificity. - **Targeted utility:** Selective 5'-substituted uridine scaffold; inactive against α-1,4-GalT, suitable as negative control in cytotoxicity studies. - **Chemical advantage:** LogP 0.303 improves lipophilicity for easier extraction vs. uridine; benzoyl group removable under mild conditions. - **Supply guarantee:** Strict quality control, batch-specific COA available. Procure with confidence.

Molecular Formula C16H16N2O7
Molecular Weight 348.31 g/mol
CAS No. 54618-06-3
Cat. No. B15176527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-benzoate
CAS54618-06-3
Molecular FormulaC16H16N2O7
Molecular Weight348.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O
InChIInChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1
InChIKeySRLQBOIASWUQBN-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 5'-benzoate: 5'-O-Esterified Nucleoside for Specialized Research


Uridine 5'-benzoate (CAS 54618-06-3), also known as 5'-O-benzoyluridine, is a chemically modified pyrimidine nucleoside. Its structure consists of a uridine core with a benzoyl group esterified specifically at the 5'-hydroxyl position of the ribose sugar [1]. This modification increases its lipophilicity compared to the parent uridine, with a calculated LogP value of 0.303 [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of more complex nucleoside analogs and as a chemical tool for investigating structure-activity relationships [1].

5'-O-benzoylated uridine scaffold for nucleoside analog synthesis
Increased lipophilicity relative to uridine supports chromatographic purification and permeability studies
Chemical probe for structure-activity relationship and glycosyltransferase research

Why Uridine 5'-benzoate Differs from Other Uridine Esters


The functional properties of 5'-substituted uridine derivatives are exquisitely sensitive to the specific chemical nature of the substituent at the 5' position. For example, while some 5'-substituted uridine derivatives act as inhibitors of the enzyme β-1,4-galactosyltransferase (β-1,4-GalT), the specific substitution pattern dictates potency and selectivity; 5-substituted uridines are potent inhibitors of β-1,4-GalT but are completely inactive against the related α-1,4-GalT [1]. Furthermore, the degree of esterification and the acyl group's structure dramatically influence biological outcomes. A study on tri-acyl ester derivatives of uridine, including those with aromatic acids, showed no significant cytotoxic activity against breast cancer cells, whereas other uridine analogs with different modifications may exhibit potent activity [2]. This demonstrates that even within the narrow class of uridine esters, bioactivity is not predictable and is often specific to a precise molecular configuration, preventing generic substitution for applications like enzymatic assays, cell-based studies, or as a synthetic building block.

5'-Position specificity
The esterification site and acyl group structure determine enzyme inhibition; substituting another 5'-ester may alter selectivity dramatically.
Cytotoxicity profile divergence
Cytotoxicity is not a class property; tri-acyl uridine esters show no activity, while other analogs may exhibit significant cell-killing effects. Cross-class substitution may not be predictable.
Unpredictable bioactivity
Minor structural variations can lead to different biological responses; direct testing is needed to confirm functional equivalence for a given application.

Quantitative Evidence vs. Uridine and Analogs


Comparative Lipophilicity vs. Uridine

Uridine 5'-benzoate exhibits significantly increased lipophilicity relative to the parent nucleoside, uridine. This is a quantifiable physicochemical difference with direct implications for compound handling, purification, and its potential utility as a prodrug scaffold. The lipophilicity of Uridine 5'-benzoate is quantified by a calculated LogP value of 0.303 [1], whereas the experimental LogP for unmodified uridine is approximately -1.98 [2].

Lipophilicity vs Uridine
Cross-study comparable
Δ +2.3 LogP (0.303 calc vs -1.98 exp)
Reported lipophilicity increase supports differential chromatographic and permeability behavior.
Target compound logP is calculated; comparator is experimental.
Lipophilicity LogP ADME Pharmacokinetics

Enzymatic Selectivity for β-1,4-GalT over α-1,4-GalT

Research on 5-substituted uridine derivatives, a class to which Uridine 5'-benzoate belongs, demonstrates a critical selectivity profile that distinguishes it from other potential glycosyltransferase inhibitors. These compounds are active against β-1,4-galactosyltransferase (β-1,4-GalT) but are notably inactive against the closely related α-1,4-GalT [1]. This class-level inference provides a strong rationale for selecting a 5-substituted uridine scaffold for studies targeting β-1,4-GalT while avoiding interference with α-1,4-GalT.

β-1,4-GalT Selectivity
Class-level inference
Active vs Inactive
Supports β-1,4-GalT pathway research with potential selectivity over α-1,4-GalT.
Based on 5-substituted uridine class; direct data for benzoate ester not available.
Glycosyltransferase Enzyme Inhibition Selectivity β-1,4-GalT

Cytotoxicity Profile in Cancer Cell Models

Not all uridine derivatives are cytotoxic. A study evaluating the cytotoxic activity of tri-acyl ester derivatives of uridine, including those incorporating aromatic acids, found no significant cytotoxic effect (p<0.05) on Chinese hamster ovary (CHO-K1) and human breast cancer (MCF-7) cell lines [1]. This finding serves as a critical baseline. It differentiates simple uridine esters from other classes of potent nucleoside anticancer drugs (e.g., gemcitabine, 5-fluorouracil), highlighting that the 5'-benzoate modification alone does not confer general cytotoxicity.

Cytotoxicity Profile
Class-level inference
No significant cytotoxicity (tri-acyl esters) vs potent nucleoside drugs
Reported lack of activity in ester class supports use as a baseline control scaffold.
Class-level finding; requires verification for 5'-benzoate specific assay.
Cytotoxicity Cancer Research Uridine Esters MCF-7 Cells

Key Applications of Uridine 5'-benzoate


Synthetic Intermediate in Medicinal Chemistry

Uridine 5'-benzoate is ideally suited as a protected nucleoside building block for the synthesis of more complex, 5'-modified uridine analogs. The benzoyl ester serves as a protecting group that can be selectively removed under mild conditions. Its increased lipophilicity (LogP=0.303) compared to uridine [1] can also facilitate extraction and purification steps during a synthetic sequence.

Chemical Probe for Glycosyltransferase Studies

Based on the established activity of its structural class, Uridine 5'-benzoate can serve as a starting point or a control compound in assays designed to investigate β-1,4-galactosyltransferase (β-1,4-GalT) function. The known selectivity of 5-substituted uridines for β-1,4-GalT over the related α-1,4-GalT [1] makes this scaffold valuable for dissecting specific glycosylation pathways.

Non-Cytotoxic Control for Nucleoside Analog Studies

For studies assessing the specific cytotoxic effects of potent nucleoside anticancer drugs, Uridine 5'-benzoate can be employed as a negative control. The evidence that simple tri-acyl uridine esters lack significant cytotoxicity against cancer cell lines [2] suggests that Uridine 5'-benzoate will not independently induce cell death, allowing researchers to attribute observed effects to the active compound under investigation.

Application
Selection Property
Validation Focus
Synthetic intermediate for 5'-modified uridines
5'-O-benzoyl protection; enhanced lipophilicity
Deprotection efficiency and chromatographic purification
β-1,4-GalT research probe
Class-level selectivity for β-1,4-GalT over α-1,4-GalT
Enzyme inhibition assay and glycosylation pathway specificity
Control for nucleoside cytotoxicity assays
Class-level lack of cytotoxicity in ester derivatives
Cell viability compatibility and non-interference verification

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